

Application Notes and Protocols for L-Valine- $^{13}\text{C}_5$, ^{15}N in NMR Spectroscopy

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Compound of Interest

Compound Name: L-Valine- $^{13}\text{C}_5$, ^{15}N

Cat. No.: B136322

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of L-Valine- $^{13}\text{C}_5$, ^{15}N in Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover applications in both protein structural biology and metabolic flux analysis, offering step-by-step guidance for researchers, scientists, and professionals in drug development.

Introduction to L-Valine- $^{13}\text{C}_5$, ^{15}N Labeling

Stable isotope labeling with compounds like L-Valine- $^{13}\text{C}_5$, ^{15}N is a powerful technique in modern NMR spectroscopy. The incorporation of ^{13}C and ^{15}N isotopes into biomolecules allows for the use of heteronuclear NMR experiments, which are essential for determining the three-dimensional structure and dynamics of proteins and for tracing metabolic pathways. L-Valine, an essential branched-chain amino acid, serves as a valuable probe due to its frequent occurrence in proteins and its role in key metabolic pathways. Dual labeling with both ^{13}C and ^{15}N provides the necessary spectroscopic properties for a wide range of advanced, multi-dimensional NMR experiments.^{[1][2][3]}

Application 1: Protein Structure and Dynamics using NMR

The use of uniformly ^{13}C , ^{15}N -labeled proteins is a cornerstone of modern structural biology.^[4] It enables the straightforward assignment of backbone and side-chain resonances using a suite

of triple-resonance NMR experiments, which is a prerequisite for accurate structure determination.

Protocol 1: Uniform Labeling of Protein with L-Valine- $^{13}\text{C}_5$, ^{15}N in *E. coli*

This protocol describes the expression and purification of a protein in *E. coli* using a minimal medium containing $^{15}\text{NH}_4\text{Cl}$ and $^{13}\text{C}_6$ -glucose as the sole nitrogen and carbon sources, respectively, which will result in the incorporation of L-Valine- $^{13}\text{C}_5$, ^{15}N .

1. Protein Expression:

- Day 1: Transformation. Transform a suitable *E. coli* expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[\[5\]](#)
- Day 2: Starter Culture. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Day 3: Main Culture.
 - Prepare 1 L of M9 minimal medium. Before autoclaving, add all M9 salts. After autoclaving and cooling, add the following sterile solutions:
 - 1 mL of 1 M MgSO_4
 - 10 mL of 20% $^{13}\text{C}_6$ -D-glucose (final concentration 2 g/L)
 - 1 g of $^{15}\text{NH}_4\text{Cl}$
 - 1 mL of trace elements solution
 - 1 mL of vitamin solution
 - Appropriate antibiotic
 - Inoculate the 1 L M9 medium with the 5 mL overnight culture.

- Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM).
- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

2. Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[6]
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Purify the protein using an appropriate chromatography strategy, often starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure a homogenous sample.[7]

3. NMR Sample Preparation:

- Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT).
- Concentrate the protein to the desired concentration, typically 0.1-1 mM.[4][8]
- Add 5-10% D₂O to the final sample for the NMR lock.
- Transfer approximately 500-600 µL of the final sample into a high-quality NMR tube.[5]

Parameter	Recommended Value
E. coli Strain	BL21(DE3) or similar
Carbon Source	2 g/L [$^{13}\text{C}_6$]-D-glucose
Nitrogen Source	1 g/L $^{15}\text{NH}_4\text{Cl}$
Induction OD_{600}	0.6 - 0.8
Inducer (IPTG)	0.5 - 1 mM
Expression Temp.	18 - 25 °C
Expression Time	12 - 16 hours
Protein Conc.	0.1 - 1 mM
D ₂ O	5 - 10%
Sample Volume	500 - 600 μL

Table 1: Key Parameters for Uniform Protein Labeling and NMR Sample Preparation.

Experimental Workflow for Protein Labeling and Purification



Labeled Protein
Sample Preparation

Spectrometer Setup
(Lock, Tune, Shim)

2D 1H-15N HSQC
'Fingerprint'

Good quality spectrum

3D Triple Resonance
(HNCA, HNCACB, etc.)

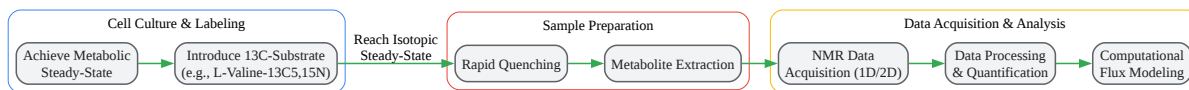
Resonance Assignments

3D/4D NOESY
Experiments

Distance Restraints

Structure Calculation
and Refinement

Structure Validation



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